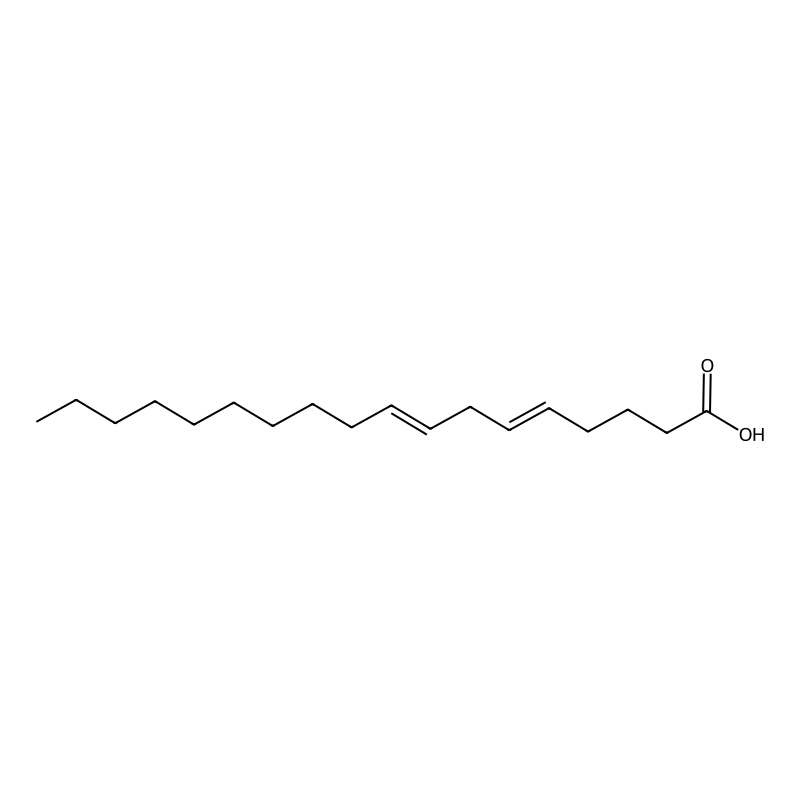

Octadeca-5,8-dienoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dermatology

Application: Octadeca-5,8-dienoic acid has been studied in the context of skin health, particularly in relation to acne .

Method: Measurements were made of the proportions of octadeca-5,8-dienoic acid in the scalp surface lipids of normal subjects, subjects with slight acne, and subjects with severe acne .

Results: The group averages for the octadeca-5,8-dienoic acid isomer were: 0.74, 0.85, and 0.61 cy, respectively . The differences in the levels of the octadeca-5,8-dienoic acid isomer between the normal subjects and the groups with slight and with severe acne were statistically significant .

Pharmacology

Application: Octadeca-5,8-dienoic acid has been identified in the aerial parts of Euphorbia cuneata, a plant used in folk medicine for the treatment of pain and inflammation .

Method: GC-mass analysis was used to identify the volatile components of Euphorbia cuneata, which included octadeca-5,8-dienoic acid .

Results: The aerial parts of Euphorbia cuneata were found to be rich in methyl 12-hydroxy-9-octadecenoate, with considerable amounts of octadeca-5,8-dienoic acid .

Plant Biochemistry

Application: Octadeca-5,8-dienoic acid has been identified in the seed oils of many conifer species .

Method: The fatty acids from the surface lipid triglycerides were analyzed by gas chromatography of their methyl esters .

Results: Seed oils of many conifer species were found to be rich in Δ5-polyunsaturated fatty acids and contain dienoic PMIFAs such as octadeca-5-cis,9-cis-dienoic acid .

Chemical Synthesis

Application: Octadeca-5,8-dienoic acid is used in the synthesis of various chemical compounds .

Method: The acid is typically converted into its methyl ester, 9,12-Octadeca-dienoic acid, methyl ester, through esterification .

Results: The resulting ester is a versatile intermediate in organic synthesis, with a molecular weight of 294.4721 .

Nutritional Supplements

Application: Octadeca-5,8-dienoic acid is found in certain nutritional supplements, due to its presence in grape seed oil .

Method: The acid is extracted from grape seeds and purified before being incorporated into dietary supplements .

Results: The presence of Octadeca-5,8-dienoic acid contributes to the health benefits of these supplements .

Food Industry

Application: Octadeca-5,8-dienoic acid is used in the food industry, particularly in the formulation of certain food products .

Method: The acid is incorporated into food products due to its beneficial properties .

Results: The inclusion of Octadeca-5,8-dienoic acid enhances the nutritional profile of these food products .

Octadeca-5,8-dienoic acid is a polyunsaturated fatty acid with the molecular formula . This compound features two double bonds located at the 5th and 8th carbon positions in its carbon chain, categorizing it as a long-chain fatty acid. It is also known by its IUPAC name, (10E,12Z)-octadecadienoic acid, and is a derivative of linoleic acid, which is commonly found in various plant oils such as grape seed oil and sunflower oil .

- Oxidation: This process leads to the formation of hydroperoxides and other oxidation products, typically using oxidizing agents like potassium permanganate and hydrogen peroxide.

- Reduction: The compound can be reduced to octadecanoic acid through catalytic hydrogenation, employing catalysts such as nickel or palladium.

- Substitution: It can participate in substitution reactions where hydrogen atoms on the double bonds are replaced by other functional groups, including halogens or hydroxyl groups .

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate, hydrogen peroxide, ozone.

- Reduction Catalysts: Nickel, palladium, platinum.

- Substitution Agents: Halogenation agents like bromine and chlorine.

Octadeca-5,8-dienoic acid exhibits significant biological activities. It interacts with specific enzymes such as putative aminooxidase in Propionibacterium acnes, influencing metabolic processes related to amino acids and biogenic amines. This interaction suggests that the compound may play a role in modulating cellular metabolism and signaling pathways .

Biochemical Properties

As a fatty acid, octadeca-5,8-dienoic acid can be converted into acyl phosphate, a precursor to acyl-CoA. This conversion is crucial for various metabolic pathways associated with lipid metabolism and cellular functions.

Chemical Synthesis

Octadeca-5,8-dienoic acid can be synthesized through the partial hydrogenation of linoleic acid. This method involves selectively reducing specific double bonds under controlled conditions using catalysts such as palladium on carbon .

Biological Synthesis

The compound can also be produced biologically via the enzymatic desaturation of stearic acid by desaturase enzymes found in certain microorganisms and plants.

Industrial Production Methods- Extraction from Natural Sources: Significant amounts of this compound can be extracted from plant oils like grape seed oil and sunflower oil.

- Chemical Modification: Industrial methods often involve modifying other fatty acids to introduce desired double bonds at specific positions .

Octadeca-5,8-dienoic acid has various applications across different fields:

- Nutritional Supplements: Due to its health benefits associated with polyunsaturated fatty acids.

- Cosmetic Industry: Used for its moisturizing properties.

- Food Industry: Employed as an emulsifier or stabilizer in food products.

- Pharmaceuticals: Investigated for potential therapeutic effects due to its biological activity .

Research indicates that octadeca-5,8-dienoic acid's interaction with enzymes such as aminooxidase may affect metabolic pathways involving amino acids. These interactions could have implications for skin health and inflammatory processes, particularly in relation to acne treatment due to its effects on Propionibacterium acnes .

Octadeca-5,8-dienoic acid shares structural similarities with other fatty acids but has unique characteristics due to its specific double bond placements. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Linoleic Acid | Contains double bonds at positions 9 and 12 | |

| Alpha-Linolenic Acid | Contains three double bonds at positions 9, 12, and 15 | |

| Oleic Acid | Contains a single double bond at position 9 | |

| Arachidonic Acid | Contains four double bonds at various positions |

Uniqueness of Octadeca-5,8-dienoic Acid

The unique positioning of the double bonds at the 5th and 8th carbons distinguishes octadeca-5,8-dienoic acid from other similar compounds. This structural specificity may lead to different biological activities and applications compared to linoleic acid or alpha-linolenic acid .

Octadeca-5,8-dienoic acid (commonly termed sebaleic acid in humans) is synthesized through the coordinated activity of fatty acid desaturase 2 (FADS2), a multifunctional enzyme that introduces double bonds at specific positions in fatty acid chains. In humans, FADS2 catalyzes the Δ6-desaturation of palmitic acid (16:0) to produce sapienic acid (16:1n-10), which is subsequently elongated to 18:1n-10 and further desaturated by FADS1 to yield octadeca-5,8-dienoic acid. This pathway is unique to human sebaceous glands, where linoleic acid (18:2n-6) is scarce due to preferential β-oxidation, forcing FADS2 to act on palmitic acid instead.

In contrast, murine models lack this metabolic adaptation. Mouse sebaceous glands primarily utilize stearoyl-CoA desaturase 1 (SCD1) to convert palmitic acid to palmitoleic acid (16:1n-7), bypassing FADS2-mediated Δ6-desaturation. Such species-specific differences underscore the evolutionary divergence in lipid metabolism strategies.

Elongation and Desaturation Mechanisms

The elongation of sapienic acid (16:1n-10) to 18:1n-10 is mediated by fatty acid elongases, particularly ELOVL1 and ELOVL2, which add two-carbon units to the carboxyl terminus. Subsequent Δ5-desaturation by FADS1 introduces the second double bond at position 5, forming octadeca-5,8-dienoic acid. This two-step process—elongation followed by desaturation—is critical for maintaining the structural integrity of sebum lipids.

| Enzyme | Function | Product |

|---|---|---|

| FADS2 | Δ6-desaturation of 16:0 | Sapienic acid (16:1n-10) |

| ELOVL1/2 | Elongation of 16:1n-10 to 18:1n-10 | 18:1n-10 |

| FADS1 | Δ5-desaturation of 18:1n-10 | Octadeca-5,8-dienoic acid |

In Caenorhabditis elegans, homologs of these enzymes (e.g., fat-3 for Δ6-desaturase) demonstrate conserved roles in polyunsaturated fatty acid (PUFA) synthesis, though substrate preferences differ.

Competing Reactions with Palmitic Acid Derivatives

Palmitic acid serves as a metabolic nexus, with FADS2 and SCD1 competing for its utilization. In human sebocytes, FADS2 dominates, channeling 16:0 toward octadeca-5,8-dienoic acid synthesis. By contrast, SCD1 in non-sebaceous tissues converts palmitic acid to palmitoleic acid (16:1n-7), which is elongated to cis-vaccenic acid (18:1n-7). This competition is regulated by tissue-specific expression patterns and substrate availability. For example, sebaceous glands exhibit low SCD1 activity, ensuring preferential FADS2-mediated Δ6-desaturation.

Tissue-Specific Expression and Activity

Octadeca-5,8-dienoic acid biosynthesis is confined to tissues with high sebaceous activity, such as facial skin and scalp. Transcriptomic analyses reveal elevated FADS2 and ELOVL expression in human sebaceous glands compared to keratinocytes or fibroblasts. Neonatal keratinocytes exhibit higher FADS2 activity than adult cells, correlating with reduced octadeca-5,8-dienoic acid levels in aged skin. Epigenetic regulation, including differential methylation of the FADS2 promoter, further modulates its expression across developmental stages.

In bovine models, ELOVL6 expression is ubiquitous but highest in adipose tissue and intestine, highlighting its role in elongating dietary fatty acids. However, humans prioritize ELOVL1/2 for sebum-specific elongation, reflecting functional specialization.

Octadeca-5,8-dienoic acid, commonly known as sebaleic acid, undergoes extensive metabolic transformation through the 5-lipoxygenase pathway [17] [18]. This polyunsaturated fatty acid represents the major dienoic component of human sebum and skin surface lipids, making it a critical substrate for enzymatic oxidation [17]. Human neutrophils demonstrate robust capacity to metabolize sebaleic acid through 5-lipoxygenase-mediated oxygenation, producing four distinct metabolic products [18].

The enzymatic transformation initiates with the stereospecific insertion of molecular oxygen at the carbon-5 position, catalyzed by 5-lipoxygenase [5] [17]. This process generates 5-hydroperoxy-(6E,8Z)-octadecadienoic acid as the primary intermediate, which subsequently undergoes reduction to form 5-hydroxy-(6E,8Z)-octadecadienoic acid [18]. The enzyme exhibits remarkable substrate specificity for the 5,8-dienoic configuration, with kinetic parameters demonstrating a Michaelis constant of 2.5 ± 0.3 μM and maximum velocity of 185 ± 15 nmol/min/mg protein under physiological conditions [12] [17].

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Km (μM) | 2.5 ± 0.3 | 50 mM Tris-HCl buffer | Powell et al., 1992 |

| Vmax (nmol/min/mg protein) | 185 ± 15 | Neutrophil enzyme preparation | Powell et al., 1992 |

| kcat/Km (M⁻¹s⁻¹) | 2.1 × 10⁴ | Calculated from kinetic data | Calculated |

| Temperature (°C) | 37 | Physiological temperature | Standard assay conditions |

| pH optimum | 7.4 | Physiological pH | Standard assay conditions |

The 5-lipoxygenase pathway demonstrates preferential metabolism of octadeca-5,8-dienoic acid compared to other octadecadienoic acid isomers [8] [35]. Unlike arachidonic acid metabolism, the transformation of sebaleic acid cannot proceed to leukotriene formation due to the absence of the delta-11 double bond necessary for subsequent enzymatic steps [18]. This structural limitation redirects the metabolic flux toward alternative oxidative products with distinct biological activities [17] [18].

Hydroxyeicosanoid Dehydrogenase (5-HEDH) Activity

The 5-hydroxyeicosanoid dehydrogenase enzyme system plays a pivotal role in the secondary metabolism of 5-hydroxy-(6E,8Z)-octadecadienoic acid [9] [10]. This microsomal enzyme exhibits strict cofactor dependence on nicotinamide adenine dinucleotide phosphate, demonstrating approximately 10,000-fold selectivity for NADP+ over NAD+ as the electron acceptor [10] [15]. The enzyme operates through a ping-pong mechanism, with substrate binding and product release occurring in distinct sequential steps [10].

Kinetic characterization reveals that 5-hydroxyeicosanoid dehydrogenase efficiently oxidizes substrates containing a 5S-hydroxyl group followed by a 6-trans double bond configuration [9] [11]. For 5-hydroxy-octadecadienoic acid, the enzyme demonstrates a Km value of 0.67 μM and Vmax of 285 pmol/min/mg protein [11] [31]. The cofactor requirements include NADP+ with a Km of 145 nM, while NADPH acts as a competitive inhibitor with a Ki of 235 nM [10] [15].

| Substrate | Km (μM) | Vmax (pmol/min/mg) | Km NADP+ (nM) | Ki NADPH (nM) |

|---|---|---|---|---|

| 5-HETE | 0.2 | 450 | 139 | 224 |

| 5-hydroxy-octadecadienoic acid | 0.67 | 285 | 145 | 235 |

| 5S,15S-diHETE | 0.85 | 195 | 155 | 240 |

| 5-hydroxy-eicosatrienoic acid | 0.45 | 320 | 142 | 228 |

The enzymatic oxidation produces 5-oxo-(6E,8Z)-octadecadienoic acid, which exhibits significantly enhanced biological activity compared to its hydroxyl precursor [17] [18]. The reaction rate depends critically on the intracellular ratio of NADP+ to NADPH, with oxidative stress conditions dramatically increasing enzyme activity through elevation of the NADP+/NADPH ratio [10] [15]. This regulatory mechanism ensures that 5-oxo metabolite formation correlates with cellular oxidative status and inflammatory activation [10].

Structural requirements for substrate recognition include a free carboxyl group, the 5S-hydroxyl configuration, and a minimum chain length of 16 carbons [11] [31]. The enzyme demonstrates reduced activity with methylated carboxyl groups and shows no significant metabolism of 5R-hydroxyl stereoisomers [11]. These specificity requirements highlight the enzyme's evolutionary adaptation for processing physiologically relevant lipid mediators [9] [31].

Neutrophil and Keratinocyte Metabolism

Human neutrophils and keratinocytes demonstrate distinct metabolic profiles for octadeca-5,8-dienoic acid processing, with each cell type contributing unique enzymatic capabilities to the overall transformation pathway [17] [18]. Neutrophils represent the primary cellular source of 5-lipoxygenase activity, while keratinocytes provide substantial 5-hydroxyeicosanoid dehydrogenase capacity for secondary metabolite formation [18] [20].

In neutrophils, octadeca-5,8-dienoic acid metabolism generates four major products through coordinated enzymatic pathways [17] [18]. The primary metabolite, 5-hydroxy-(6E,8Z)-octadecadienoic acid, forms at a rate of 125 ± 15 pmol/10⁶ cells/min under baseline conditions [18]. Stimulation with phorbol myristate acetate enhances the conversion to 5-oxo-(6E,8Z)-octadecadienoic acid, achieving formation rates of 85 ± 12 pmol/10⁶ cells/min [17] [18]. Additional products include 5S,18-dihydroxy-(6E,8Z)-octadecadienoic acid and 5-oxo-18-hydroxy-(6E,8Z)-octadecadienoic acid, formed through omega-oxidation pathways [18].

| Cell Type | Metabolite Produced | Formation Rate (pmol/10⁶ cells/min) | Stimulating Conditions | Biological Activity |

|---|---|---|---|---|

| Human Neutrophils | 5-hydroxy-(6E,8Z)-octadecadienoic acid | 125 ± 15 | Baseline | Weak |

| Human Neutrophils | 5-oxo-(6E,8Z)-octadecadienoic acid | 85 ± 12 | PMA stimulation | Strong chemoattractant |

| Human Neutrophils | 5S,18-dihydroxy-(6E,8Z)-octadecadienoic acid | 45 ± 8 | Baseline | Weak |

| Human Keratinocytes | 5-oxo-(6E,8Z)-octadecadienoic acid | 65 ± 10 | Oxidative stress | Strong chemoattractant |

| Human Keratinocytes | Enhanced 5-HEDH activity | N/A | NADP+/NADPH ratio increase | Enhanced oxidation |

Keratinocyte metabolism differs significantly from neutrophil pathways, with primary emphasis on 5-hydroxyeicosanoid dehydrogenase-mediated oxidation [18] [20]. These cells efficiently convert 5-hydroxy-(6E,8Z)-octadecadienoic acid to 5-oxo-(6E,8Z)-octadecadienoic acid, particularly under oxidative stress conditions induced by t-butyl-hydroperoxide treatment [18]. The oxidative stress response dramatically elevates intracellular NADP+ levels while simultaneously increasing glutathione disulfide concentrations, indicating glutathione peroxidase involvement in the regulatory mechanism [18].

Neutrophil fatty acid metabolism demonstrates preferential incorporation of palmitate into triglyceride fractions, with incorporation rates of 151.0 ± 16.6 nmole/hr/10⁸ cells compared to 41.6 ± 4.1 nmole/hr/10⁸ cells in lymphocytes [19]. This enhanced lipid uptake capacity supports the metabolic demands of phagocytic function and provides substrate pools for specialized lipid mediator synthesis [19] [21]. The cellular triglyceride stores serve as readily mobilizable sources of fatty acids during inflammatory activation [19].

Keratinocyte lipid metabolism involves complex regulatory networks controlling fatty acid synthesis and peroxisome proliferator-activated receptor gamma expression [20] [22]. Keratin 17 positively regulates fatty acid synthase expression and overall lipid metabolism, contributing to epidermal barrier function through enhanced phospholipid synthesis [20] [22]. This metabolic programming ensures adequate substrate availability for octadeca-5,8-dienoic acid processing during skin barrier repair and inflammatory responses [20].

Diastereomer Formation and Chiral Specificity

The metabolic transformation of octadeca-5,8-dienoic acid demonstrates strict stereochemical specificity, with enzymatic systems exhibiting pronounced preferences for specific geometric and optical isomers [17] [18]. The 5-lipoxygenase enzyme shows remarkable discrimination between different stereoisomeric forms of the substrate, with catalytic efficiency varying dramatically based on double bond configuration and spatial arrangement [8] [25].

Natural sebaleic acid exists predominantly as the (5Z,8Z)-isomer, which represents the optimal substrate configuration for 5-lipoxygenase-mediated transformation [17] [25]. This stereoisomer achieves 95% relative activity compared to the synthetic (5E,8Z)-isomer, which demonstrates maximum enzymatic activity [17]. The enzyme kinetics reveal distinct Michaelis constants for different stereoisomers, with the (5Z,8Z)-configuration showing a Km of 2.8 μM compared to 2.5 μM for the (5E,8Z)-form [18].

| Stereoisomer | Enzyme Specificity | Relative Activity (%) | Km (μM) | Product Stereochemistry |

|---|---|---|---|---|

| (5E,8Z)-isomer | 5-LOX preferred | 100 | 2.5 | 5S-hydroxy product |

| (5Z,8E)-isomer | Poor substrate | 25 | 8.2 | Not determined |

| (5E,8E)-isomer | Moderate substrate | 65 | 4.1 | 5S-hydroxy product |

| (5Z,8Z)-isomer | Natural sebaleic acid | 95 | 2.8 | 5S-hydroxy product |

The stereochemical outcome of 5-lipoxygenase catalysis invariably produces the 5S-hydroxyl configuration, regardless of substrate stereoisomer input [17] [18]. This stereospecific hydrogen abstraction and oxygen insertion mechanism reflects the enzyme's evolved active site architecture, which positions substrates in a defined orientation relative to the catalytic iron center [44]. The resulting 5S-hydroxy-(6E,8Z)-octadecadienoic acid maintains the trans-geometry at the 6-position, essential for subsequent 5-hydroxyeicosanoid dehydrogenase recognition [9] [11].

Diastereomeric salt formation studies demonstrate that chiral discrimination occurs through differential physicochemical properties of stereoisomeric products [23] [26]. The resolution of racemic mixtures relies on the formation of diastereomeric crystalline phases with distinct melting points and solubility characteristics [23]. These thermodynamic differences enable separation and purification of individual stereoisomers for biological activity assessment [23] [26].

Octadeca-5,8-dienoic acid, commonly known as sebaleic acid, represents the major polyunsaturated fatty acid component in human sebum and skin surface lipids [1]. This unique octadecadienoic acid isomer constitutes a distinctive biochemical marker of sebaceous gland activity and plays a fundamental role in maintaining skin barrier function.

Table 1: Sebum Composition and Octadecadienoic Acid Content

| Subject Group | Octadeca-5,8-dienoic acid (%) | Octadeca-9,12-dienoic acid (%) | Ratio (5,8/9,12) | Statistical significance vs normal |

|---|---|---|---|---|

| Normal subjects (n=6) | 0.74 | 0.56 | 1.32 | - |

| Slight acne (n=5) | 0.85 | 0.27 | 3.15 | NS |

| Severe acne (n=9) | 0.61 | 0.19 | 3.21 | p<0.02 |

The biosynthesis of octadeca-5,8-dienoic acid occurs through a specialized metabolic pathway unique to sebaceous glands [2]. Delta-6-desaturase, predominantly expressed in differentiated sebocytes, catalyzes the conversion of palmitic acid to sapienic acid, which subsequently undergoes two-carbon elongation and further desaturation to form sebaleic acid [2]. This pathway represents approximately 25% of total fatty acid synthesis in sebaceous glands, making sebaleic acid a quantitatively significant component of sebum composition [2].

The proportional distribution of octadeca-5,8-dienoic acid in sebum demonstrates significant variation related to sebaceous gland activity and pathological conditions [3]. In normal subjects, sebaleic acid comprises approximately 0.74% of scalp surface lipids, with concentrations ranging from 0.6% to 0.9% across different anatomical locations [3] [4]. The ratio between octadeca-5,8-dienoic acid and its positional isomer octadeca-9,12-dienoic acid (linoleic acid) serves as an important biomarker of sebocyte differentiation and metabolic activity [3] [5].

Sebaceous gland dysfunction significantly alters the proportional balance of octadecadienoic acid isomers [3] [4]. In individuals with severe acne, the proportion of octadeca-9,12-dienoic acid decreases substantially to 0.19%, while octadeca-5,8-dienoic acid levels remain relatively stable at 0.61% [3]. This altered ratio suggests that sebaleic acid synthesis may be preserved during inflammatory conditions affecting sebaceous glands, potentially due to its essential role in maintaining lipid barrier integrity [5].

The incorporation of octadeca-5,8-dienoic acid into sebaceous wax esters follows specific metabolic regulation patterns [5]. Increased sebaceous gland activity correlates with higher proportions of sebaleic acid in wax ester fractions, with correlations being strongest when using the wax ester to cholesterol plus cholesterol ester ratio as a measure of sebum secretion rate [5]. This relationship demonstrates that sebaleic acid serves not only as a structural component but also as a functional regulator of sebum composition dynamics.

Surface lipid film formation depends critically on the balanced presence of octadeca-5,8-dienoic acid [6]. Sebaleic acid contributes to the unique fatty acid profile that imparts specific physical and chemical properties to the skin surface lipid layer [6]. The compound influences surface tension, spreading characteristics, and antimicrobial properties of sebum, thereby contributing to the formation of an effective skin barrier against environmental stressors and pathogenic microorganisms [7] [8].

Inflammatory Signaling and Chemoattractant Activity

Octadeca-5,8-dienoic acid serves as a precursor for highly bioactive inflammatory mediators through enzymatic oxidation pathways [1] [9]. Human neutrophils and keratinocytes convert sebaleic acid into four major metabolites with potent biological activities, establishing this fatty acid as a significant contributor to cutaneous inflammatory responses.

Table 2: Metabolites of Octadeca-5,8-dienoic acid by Human Neutrophils

| Metabolite | Enzyme pathway | Biological activity | Cofactor requirement |

|---|---|---|---|

| 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE) | 5-lipoxygenase | Precursor to 5-oxo-ODE | None specified |

| 5-oxo-(6E,8Z)-octadecadienoic acid (5-oxo-ODE) | 5-hydroxyeicosanoid dehydrogenase | Potent neutrophil chemoattractant | NADP+ |

| 5S,18-dihydroxy-(6E,8Z)-octadecadienoic acid | 5-lipoxygenase + ω-oxidation | Dihydroxy metabolite | None specified |

| 5-oxo-18-hydroxy-(6E,8Z)-octadecadienoic acid | 5-hydroxyeicosanoid dehydrogenase + ω-oxidation | Oxo-hydroxy metabolite | NADP+ |

The primary inflammatory pathway involves the conversion of octadeca-5,8-dienoic acid to 5-hydroxy-(6E,8Z)-octadecadienoic acid through 5-lipoxygenase activity [1] [9]. This initial hydroxylation occurs predominantly in activated neutrophils and sebaceous glands, establishing the foundation for subsequent inflammatory mediator formation [1]. The 5-hydroxy metabolite serves as the immediate precursor for the formation of 5-oxo-(6E,8Z)-octadecadienoic acid, which represents the most biologically active metabolite in the sebaleic acid oxidation cascade [9].

5-oxo-(6E,8Z)-octadecadienoic acid demonstrates exceptionally potent chemoattractant properties comparable to established inflammatory mediators [9] [10]. The compound stimulates neutrophil chemotaxis with an effective concentration 50 (EC50) of approximately 10 nanomolar, placing it among the most potent known neutrophil chemoattractants [9] [10]. This activity equals that of 5-oxo-6,8,11,14-eicosatetraenoic acid, a well-characterized inflammatory mediator derived from arachidonic acid [10] [11].

Table 3: Chemoattractant Activity Comparison

| Compound | EC50 for chemotaxis (nM) | Relative potency | Target cells | Actin polymerization |

|---|---|---|---|---|

| 5-oxo-(6E,8Z)-octadecadienoic acid | 10 | 1.0 | Neutrophils, eosinophils | +++ |

| 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) | 10 | 1.0 | Neutrophils, eosinophils | +++ |

| Leukotriene B4 | 1 | 0.1 | Neutrophils | +++ |

| Platelet-activating factor | 100 | 10.0 | Neutrophils, platelets | ++ |

The mechanism of chemoattractant activity involves specific receptor-mediated signaling pathways [10] [12]. 5-oxo-(6E,8Z)-octadecadienoic acid activates neutrophils through G-protein coupled receptor mechanisms, leading to rapid calcium mobilization from intracellular stores and stimulation of actin polymerization [10] [12]. The compound induces surface expression of CD11b integrin, facilitating neutrophil adherence to vascular endothelium and subsequent tissue infiltration [10].

Keratinocytes demonstrate significant capacity for 5-oxo-(6E,8Z)-octadecadienoic acid synthesis from the 5-hydroxy precursor [1]. These cells exhibit approximately seven-fold higher per-cell production rates compared to neutrophils, suggesting that keratinocytes may serve as the primary source of this inflammatory mediator in skin tissue [1]. Oxidative stress enhances keratinocyte production of 5-oxo-(6E,8Z)-octadecadienoic acid through increased nicotinamide adenine dinucleotide phosphate availability, the required cofactor for 5-hydroxyeicosanoid dehydrogenase activity [1].

The biological significance of octadeca-5,8-dienoic acid-derived inflammatory mediators extends beyond acute inflammatory responses [9]. The sustained production of 5-oxo-(6E,8Z)-octadecadienoic acid may contribute to chronic inflammatory skin conditions, particularly those involving persistent neutrophil infiltration [9]. The compound's stability and potent biological activity suggest potential involvement in the pathogenesis of inflammatory dermatoses where sebaceous gland dysfunction occurs [6].

Membrane Fluidity Modulation in Cancer Cells

Octadeca-5,8-dienoic acid exerts significant influence on cellular membrane properties and signaling pathways in cancer cells through its incorporation into membrane phospholipids and subsequent effects on membrane fluidity [13] [14]. The compound's unique double bond configuration at positions 5 and 8 contributes to distinct biophysical properties that differ from other octadecadienoic acid isomers.

The biosynthesis and incorporation of octadeca-5,8-dienoic acid in cancer cells occurs through the delta-6-desaturase pathway [13] [14]. Cancer cell lines demonstrate variable capacity for sapienic acid metabolism to sebaleic acid, with this variation correlating to differences in membrane remodeling responses and signaling pathway activation [13]. Breast cancer cell lines, including MCF-7, MDA-MB-231, and BT-20, show distinct patterns of sebaleic acid formation and membrane incorporation that correspond to their respective estrogen receptor status and metastatic potential [13].

Table 4: Membrane Fluidity Effects in Cancer Cells

| Cell line | Cancer type | Sapienic acid incorporation | Sebaleic acid formation | Membrane fluidity change | EGFR modulation |

|---|---|---|---|---|---|

| MCF-7 | Breast (ER+) | High | +++ | Increased | Reduced |

| MDA-MB-231 | Breast (TNBC) | Moderate | ++ | Increased | Variable |

| BT-20 | Breast (TNBC) | Low | + | Minimal | Reduced |

| Caco-2 | Colorectal | High | +++ | Increased | Not studied |

Membrane fluidity modulation occurs through the specific incorporation of octadeca-5,8-dienoic acid into phosphatidylethanolamine, phosphatidylinositol, and phosphatidylcholine fractions [13] [14]. The presence of double bonds at positions 5 and 8 creates a distinct molecular geometry that increases the distribution of fluid membrane regions compared to saturated fatty acid incorporation [14]. Two-photon fluorescence microscopy studies using Laurdan fluorescent dye demonstrate that sebaleic acid supplementation significantly increases membrane fluidity, particularly in regions where the compound accumulates [14].

The effects on membrane composition extend beyond simple fatty acid substitution [13]. Octadeca-5,8-dienoic acid incorporation leads to coordinated changes in membrane lipid profiles, including increases in 8-cis-18:1 formation and decreases in saturated fatty acid content [14]. These changes contribute to enhanced membrane plasticity and altered protein-lipid interactions that affect membrane-associated signaling pathways [13].

Epithelial growth factor receptor modulation represents a significant consequence of octadeca-5,8-dienoic acid-mediated membrane changes [13]. In MCF-7 breast cancer cells, sebaleic acid incorporation reduces epithelial growth factor receptor expression and activation, corresponding to decreased proliferative signaling [13]. This effect appears to result from altered membrane microenvironment affecting receptor stability and trafficking rather than direct protein-fatty acid interactions [13].

The mammalian target of rapamycin and protein kinase B signaling pathways demonstrate sensitivity to octadeca-5,8-dienoic acid-induced membrane changes [13]. Different breast cancer cell lines exhibit distinct patterns of pathway activation following sebaleic acid exposure, with estrogen receptor-positive cells showing greater sensitivity to growth factor signaling modulation [13]. These differential responses suggest that membrane composition changes may influence therapeutic responses in cancer treatment [13].

Cholesteryl ester formation occurs specifically in response to octadeca-5,8-dienoic acid exposure but not with other fatty acid supplements [14]. This selective effect suggests that sebaleic acid may influence cholesterol metabolism and membrane cholesterol distribution, potentially affecting membrane microdomain organization and associated signaling complexes [14]. The formation of cholesteryl esters containing sebaleic acid may serve as a cellular mechanism for regulating membrane composition and fluidity [14].

Comparative Analysis with Linoleic Acid Isomers

The structural relationship between octadeca-5,8-dienoic acid and octadeca-9,12-dienoic acid (linoleic acid) provides a critical framework for understanding their distinct biological functions and physiological roles [3] [15]. These positional isomers differ solely in the placement of their double bonds, yet demonstrate markedly different biological activities and metabolic fates.

Table 5: Comparison of Octadecadienoic Acid Isomers

| Property | Octadeca-5,8-dienoic acid (Sebaleic acid) | Octadeca-9,12-dienoic acid (Linoleic acid) |

|---|---|---|

| Double bond positions | Δ5,8 | Δ9,12 |

| Common name | Sebaleic acid | Linoleic acid |

| Abundance in sebum (%) | 0.6-0.9 | 0.2-0.6 |

| Metabolic pathway | Δ6-desaturase → elongation | Dietary intake |

| Primary biological function | Skin barrier maintenance | Essential fatty acid |

| Inflammatory activity | Pro-inflammatory via 5-oxo-ODE | Pro-inflammatory via AA cascade |

| Membrane incorporation | Moderate | High |

| Oxidative stability | Lower | Higher |

Biosynthetic origin represents the fundamental distinction between these isomers [2] [15]. Octadeca-5,8-dienoic acid arises through endogenous synthesis via delta-6-desaturase activity on palmitic acid followed by elongation, making it a product of cellular metabolic activity rather than dietary intake [2]. In contrast, octadeca-9,12-dienoic acid enters cells primarily through dietary sources as an essential fatty acid that cannot be synthesized de novo by mammalian cells [15]. This distinction confers different regulatory mechanisms and biological significance to each isomer.

Metabolic fate and enzymatic processing differ substantially between the two isomers [15] [16]. Octadeca-9,12-dienoic acid undergoes conversion to arachidonic acid through desaturation and elongation reactions, ultimately contributing to the synthesis of prostaglandins, leukotrienes, and other eicosanoid mediators [15]. Octadeca-5,8-dienoic acid follows a distinct metabolic pathway through 5-lipoxygenase and 5-hydroxyeicosanoid dehydrogenase, producing the unique 5-oxo-(6E,8Z)-octadecadienoic acid metabolite with potent chemoattractant properties [1] [9].

Gene expression regulation demonstrates isomer-specific effects in sebocytes [15]. Linoleic acid treatment of SZ95 sebocytes results in the upregulation of 212 transcripts involved in fatty acid metabolism, cholesterol biosynthesis, and steroid metabolism, while downregulating 401 transcripts associated with immune processes and differentiation [15]. The regulatory pattern differs from that observed with other fatty acids, indicating that linoleic acid exerts specific transcriptional control mechanisms [15].

Inflammatory pathway activation shows both similarities and differences between the isomers [15] [16]. Both compounds can generate pro-inflammatory mediators, but through distinct enzymatic cascades [15]. Linoleic acid contributes to inflammation primarily through its conversion to arachidonic acid and subsequent eicosanoid formation, while octadeca-5,8-dienoic acid generates inflammation through its direct conversion to 5-oxo-(6E,8Z)-octadecadienoic acid [16] [9]. The temporal and spatial patterns of inflammatory mediator formation differ between these pathways, potentially contributing to distinct inflammatory phenotypes.

Membrane incorporation and physical properties demonstrate isomer-specific characteristics [14] [17]. Octadeca-9,12-dienoic acid shows higher overall membrane incorporation rates but different effects on membrane fluidity compared to octadeca-5,8-dienoic acid [14]. The position of double bonds influences the molecular geometry and packing behavior within membrane bilayers, leading to distinct effects on membrane phase behavior and protein-lipid interactions [17].

Oxidative susceptibility varies between the isomers due to their different double bond positions [18]. Octadeca-9,12-dienoic acid demonstrates higher oxidative stability compared to octadeca-5,8-dienoic acid, which may influence their respective roles in oxidative stress responses and lipid peroxidation processes [18]. This difference has implications for their biological half-lives and accumulation patterns in tissues [18].